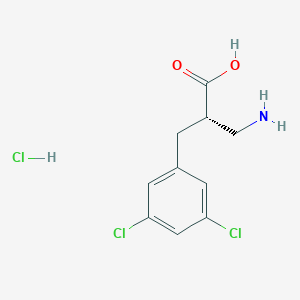

(s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid hcl

Description

(S)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid HCl is a chiral amino acid derivative featuring a 3,5-dichlorobenzyl substituent and a propanoic acid backbone. The stereochemistry at the α-carbon (S-configuration) and the electron-withdrawing chlorine atoms on the benzyl group are critical for its biological interactions.

Properties

Molecular Formula |

C10H12Cl3NO2 |

|---|---|

Molecular Weight |

284.6 g/mol |

IUPAC Name |

(2S)-2-(aminomethyl)-3-(3,5-dichlorophenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C10H11Cl2NO2.ClH/c11-8-2-6(3-9(12)4-8)1-7(5-13)10(14)15;/h2-4,7H,1,5,13H2,(H,14,15);1H/t7-;/m0./s1 |

InChI Key |

YSENQKGNVQFFST-FJXQXJEOSA-N |

Isomeric SMILES |

C1=C(C=C(C=C1Cl)Cl)C[C@@H](CN)C(=O)O.Cl |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CC(CN)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Asymmetric Alkylation of Chiral Glycine Equivalents

A common strategy involves the alkylation of chiral glycine equivalents with halogenated benzyl halides under controlled conditions:

Reagents and Conditions: Use of chiral glycine Schiff base or Ni(II) complexes as chiral auxiliaries; alkylation with 3,5-dichlorobenzyl halide in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF); bases like sodium hydride or potassium carbonate to deprotonate the glycine equivalent.

Stereochemical Control: The chiral auxiliary or ligand controls the face selectivity of the alkylation, yielding predominantly the (S)-enantiomer.

Work-up: Hydrolysis of the auxiliary and subsequent formation of the hydrochloride salt by treatment with aqueous HCl.

This approach benefits from high enantiomeric excess and scalability, as demonstrated in analogous syntheses of fluorinated and halogenated amino acids.

Reduction of Nitro-Substituted Precursors

An alternative method involves preparing the amino acid via reduction of nitro-substituted benzoic acid derivatives:

Step 1: Synthesis of 3-nitro-2,5-dichlorobenzoic acid or its esters by nitration of 2,5-dichlorobenzoyl chloride derivatives, followed by separation of isomeric nitro compounds through crystallization and acid hydrolysis.

Step 2: Reduction of the nitro group to the amino group using catalytic hydrogenation or chemical reducing agents.

Step 3: Conversion of the resulting amino acid to its hydrochloride salt.

This method is classical but may suffer from lower overall yields (~26%) and requires careful purification to remove isomeric impurities.

Reaction Conditions and Parameters

| Step | Conditions | Notes |

|---|---|---|

| Alkylation | Solvent: DMF or THF; Base: NaH, K2CO3; Temp: Room temperature to 50°C | Controlled atmosphere (N2) preferred to prevent oxidation; reaction time 2-10 hours |

| Reduction of Nitro Group | Catalyst: Pd/C or Pd(OH)2; H2 pressure: 1-5 atm; Solvent: Ethanol or aqueous media; Temp: RT-50°C | Requires careful control to avoid over-reduction; yields amine precursor |

| Hydrolysis and Salt Formation | Acid: 6 N HCl; Temp: 50-100°C; Time: 3-4 hours | Converts free amino acid to hydrochloride salt; purification by crystallization |

| Dynamic Kinetic Resolution | Catalyst: Ni(II) complex with chiral ligand; Base: K2CO3; Solvent: Methanol; Temp: 30-50°C | High stereoselectivity; ligand recovery and recycling possible |

Purification and Characterization

Crystallization: The hydrochloride salt is typically crystallized from aqueous or alcoholic solvents to afford a stable, pure product.

Polymorph Control: Crystalline polymorphs may be obtained by varying solvent and temperature conditions, affecting solubility and stability.

Analytical Techniques: Purity and stereochemistry are confirmed by nuclear magnetic resonance (NMR), chiral high-performance liquid chromatography (HPLC), and powder X-ray diffraction (PXRD).

Summary Table of Preparation Routes

| Method | Starting Material | Key Steps | Yield & Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| Asymmetric Alkylation | Chiral glycine equivalent + 3,5-dichlorobenzyl halide | Alkylation, hydrolysis, salt formation | High enantiomeric excess (>90%), scalable | Precise stereocontrol, adaptable | Requires chiral auxiliaries |

| Nitro Reduction Route | 3-nitro-2,5-dichlorobenzoic acid | Nitration, separation, reduction | Moderate yield (~26%) | Established chemistry | Low yield, complex purification |

| Dynamic Kinetic Resolution (DKR) | Racemic amino acid hydrochloride | Catalytic resolution, ligand recovery | High enantiomeric purity (>95%) | Efficient for large scale | Requires specialized catalysts |

Chemical Reactions Analysis

Types of Reactions

(s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "(S)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid hcl":

Selective LAT1 Inhibitor

- (S)-2-amino-3-{4-[(5-amino-2-phenylbenzo[d]oxazol-7-yl)methoxy]-3,5-dichlorophenyl}propanoic acid monohydrochloride : This compound, related to the query compound, demonstrates selective inhibitory activity against LAT1 (L-type amino acid transporter 1) .

- LAT1 Function : LAT1 is a transporter that is specifically expressed in tumor cells. It transports essential amino acids, including leucine, which acts as a signal factor, and plays a crucial role in supplying essential nutrition to tumor cells .

- Antitumor Drug : Because of its action on LAT1, (S)-2-amino-3-{4-[(5-amino-2-phenylbenzo[d]oxazol-7-yl)methoxy]-3,5-dichlorophenyl}propanoic acid monohydrochloride can be an effective antitumor drug with potentially fewer side effects .

- (S)-2-amino-3-{4-[(5-amino-2-phenylbenzo[d]oxazol-7-yl)methoxy]-3,5-dichlorophenyl}propanoic acid monohydrochloride as an anticancer agent : It can be formulated as an injection .

- Administration : Examples of injection methods include intravenous, subcutaneous, intramuscular injection, and intravenous drip infusion .

- pH Adjusters : Examples of pH adjusters that can be added to the injection include alkali metal hydroxides such as sodium carbonate, potassium carbonate, sodium hydroxide and potassium hydroxide, sodium hydride and potassium hydride .

- Effective Anticancer Agent : Acts as a selective LAT1 inhibitor, suppressing tumor growth .

- Types of Cancer : The type of cancer to be treated by the pharmaceutical composition is not particularly limited, and examples include fibroma, lipoma, myxoma, chondroma, osteoma, hemangioma, hemangioendothelioma, lymphoma, and myeloma .

- Concurrent Administration : Pharmaceutical compositions may be administered concurrently with other anticancer agents .

Other Relevant Compounds

- (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid : A PubChem entry provides structural information, synonyms, and dates related to this compound .

- 3-Amino-2-(3,4-dichlorobenzyl)propanoic acid : A PubChem entry provides structural information, synonyms .

Potential Pharmaceutical Ingredients

- Binders : Suitable binders include starch, gelatin, natural sugars such as glucose or lactose, corn sweeteners, natural and synthetic gums such as acacia, tragacanth or sodium alginate, carboxymethylcellulose, polyethylene glycol, waxes and the like .

- Lubricants : Lubricants include sodium oleate, sodium stearate, magnesium stearate, sodium benzoate, sodium acetate, sodium chloride and the like .

- Disintegrators : Disintegrators include, but are not limited to, starch, methyl cellulose, agar, bentonite, xanthan gum and the like .

Anti-angiogenic Effect of Cyclic Peptides

- VEGF/VEGFRs : Antagonists of VEGFR are very attractive for the treatment of diseases related to excessive angiogenesis .

- Peptide 3 : Structural studies of Peptide 3 with VEGFR1-D2 will help the design of more efficient VEGFR antagonist .

- VEGF-induced tube formation : The anti-angiogenic effect of our peptide was evaluated by an experiment of VEGF-induced tube formation in two cell lines, retinal cell type RF6/A and vascular endothelial cell type HUVEC .

Mechanism of Action

The mechanism of action of (s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the benzyl group can interact with hydrophobic pockets. The chlorine atoms may enhance binding affinity through halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

ACE2-Targeting Inhibitors

Compounds with 3,5-dichlorobenzyl moieties are prominent in ACE2 inhibition:

- GL1001: (S,S)-2-[1-Carboxy-2-[3-(3,5-dichlorobenzyl)-3H-imidazol-4-yl]-ethylamino]-4-methylpentanoic acid Key Features: Contains a 3,5-dichlorobenzyl group linked to an imidazole ring, enhancing ACE2 binding. Activity: Attenuates experimental colitis severity in DSS models, comparable to sulfasalazine . Chloride Sensitivity: ACE2 inhibition by GL1001 is chloride concentration-dependent, suggesting ionic interactions in the enzyme’s active site .

Comparison Table 1: ACE2 Inhibitors

Collagenase Inhibitors

Dichlorobenzyl-substituted amino acids exhibit collagenase inhibition, with substituent positions influencing activity:

- (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid Activity: IC50 comparable to 2,6-dichloro isomer; Gibbs free energy = -6.4 kcal/mol. Binding: Hydrogen bond with Gln215 (2.202 Å) and π–π interaction with Tyr201 .

- (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic Acid Activity: Gibbs free energy = -6.5 kcal/mol. Binding: Shorter H-bond (1.961 Å) but weaker π–π interaction (4.249 Å) .

Comparison Table 2: Collagenase Inhibitors

NSAID-like Propanoic Acid Derivatives

Structurally related β-hydroxy-β-arylalkanoic acids (e.g., ibuprofen, naproxen) share anti-inflammatory properties but differ in substitution patterns:

- Fenbufen: 4-Biphenylylbutanoic acid with an oxo-group at position 4. Activity: Enhanced anti-inflammatory effects vs. non-oxo analogs .

- (S)-3-Amino-2-(3,5-DCB)propanoic Acid HCl: Lacks the β-hydroxy group but may leverage DCB for distinct target binding (e.g., ACE2 vs. COX).

Key Research Findings

- Chlorine Position Matters : 2,4- vs. 2,6-dichloro isomers in collagenase inhibitors show nearly identical IC50 but differ in binding kinetics .

- Steric and Electronic Effects : The 3,5-dichlorobenzyl group in ACE2 inhibitors enhances binding via hydrophobic and halogen bonds, as seen in GL1001 .

- Chirality: The S-configuration in (S)-3-Amino-2-(3,5-DCB)propanoic acid HCl is critical for stereospecific interactions, mirroring trends in NSAIDs and collagenase inhibitors .

Biological Activity

(S)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid hydrochloride, a chiral compound, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article outlines the biological activity of this compound, emphasizing its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

(S)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid HCl possesses a unique structure characterized by:

- A propanoic acid backbone

- An amino group

- A dichlorobenzyl substituent

This structural configuration enhances its interaction with biological targets, making it a candidate for enzyme inhibition and receptor modulation.

The biological activity of (S)-3-amino-2-(3,5-dichlorobenzyl)propanoic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The dichlorobenzyl group is thought to increase the binding affinity to these targets, which may lead to the following effects:

- Enzyme Inhibition : The compound has been studied for its role in inhibiting alanine racemase (Alr), an enzyme critical for bacterial cell wall synthesis. This inhibition can disrupt bacterial growth and viability .

- Neurotransmitter Modulation : Similar compounds have shown potential in modulating neurotransmitter receptors, particularly glutamate receptors. This suggests that (S)-3-amino-2-(3,5-dichlorobenzyl)propanoic acid may influence synaptic transmission and neuroprotection .

Antimicrobial Activity

Research indicates that (S)-3-amino-2-(3,5-dichlorobenzyl)propanoic acid exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves the disruption of bacterial cell wall synthesis through Alr inhibition .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In cell line studies, it displayed cytotoxic effects against cancer cells, potentially through apoptosis induction and cell cycle arrest. These findings suggest a promising avenue for further exploration in cancer therapeutics.

Case Studies

- Inhibition of Alanine Racemase : A study conducted by Manning et al. highlighted the effectiveness of β-haloalanine derivatives in inhibiting Alr. The study found that (S)-3-amino-2-(3,5-dichlorobenzyl)propanoic acid could serve as a potent inhibitor, demonstrating significant activity against pathogenic bacteria .

- Neuroprotective Effects : In a preclinical evaluation, derivatives of similar amino acids were shown to enhance neuronal survival under oxidative stress conditions. This suggests that (S)-3-amino-2-(3,5-dichlorobenzyl)propanoic acid may have neuroprotective properties worth investigating further .

Pharmacokinetics

Understanding the pharmacokinetics of (S)-3-amino-2-(3,5-dichlorobenzyl)propanoic acid is crucial for its therapeutic application. Preliminary studies indicate:

| Property | Value |

|---|---|

| Absorption | Rapid absorption post-administration |

| Distribution | High tissue distribution observed |

| Metabolism | Primarily hepatic metabolism |

| Elimination | Renal excretion |

These properties suggest that the compound may be suitable for systemic administration with favorable bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-3-amino-2-(3,5-dichlorobenzyl)propanoic acid HCl, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound is typically synthesized via asymmetric hydrogenation or chiral pool synthesis. For example, a thiazole-containing analog (structurally similar) was synthesized using reductive amination (NaBH3CN/MeOH) followed by acidic hydrolysis (conc. HCl, reflux) to yield the target amino acid . To ensure enantiomeric purity, chiral HPLC or polarimetry should be employed. X-ray crystallography of intermediates (e.g., Schiff bases) can confirm stereochemistry .

Q. How should researchers characterize the compound’s physicochemical properties, such as solubility and stability?

- Methodological Answer :

- Solubility : Test in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). For analogs like 3,5-dichlorotyrosine derivatives, solubility in DMSO (>10 mM) is common, but pH-dependent precipitation may occur in aqueous media .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Derivatives with dichlorobenzyl groups often show stability under inert storage (2–8°C, desiccated) .

Q. What analytical techniques are critical for structural validation?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm the benzyl proton environment (δ 7.2–7.4 ppm for dichloro-substituted aromatic protons) and α-amino acid backbone (δ 3.1–3.5 ppm for CH2 groups) .

- Mass Spectrometry : High-resolution MS (ESI+) to verify the molecular ion ([M+H]+ ≈ 293.0 m/z for C10H11Cl2NO2·HCl) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.4%) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved in antimycobacterial studies?

- Methodological Answer :

- Dose-Response Analysis : Perform MIC assays across a gradient (0.1–100 μM) using standardized mycobacterial strains (e.g., M. tuberculosis H37Rv) with positive controls (e.g., isoniazid) .

- Mechanistic Studies : Use fluorescence quenching or SPR to assess binding to target enzymes (e.g., D-alanine ligase). Conflicting data may arise from off-target effects, necessitating proteomic profiling .

Q. What strategies are effective for designing analogs to improve metabolic stability without compromising activity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the dichlorobenzyl group with trifluoromethyl or pyridyl moieties to enhance lipophilicity and resistance to oxidative metabolism .

- Pro-drug Modifications : Introduce ester groups at the carboxylic acid to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. How can researchers address discrepancies in reported thermodynamic data (e.g., ΔrH°) for similar amino acids?

- Methodological Answer :

- Standardize Conditions : Replicate measurements under controlled humidity and temperature (e.g., 25°C, dry N2 atmosphere). For example, gas-phase ion energetics for Na+ adducts of aromatic amino acids show ΔrH° ≈ 201 kJ/mol, requiring calibrated mass spectrometers .

- Collaborative Validation : Cross-reference data with independent labs using techniques like CID (collision-induced dissociation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.